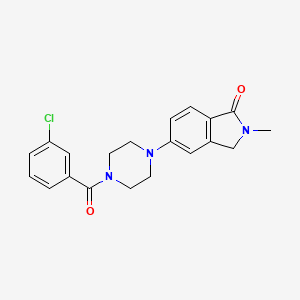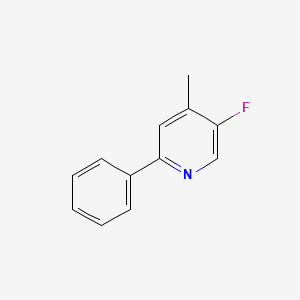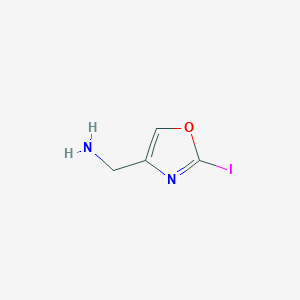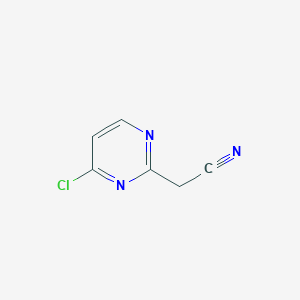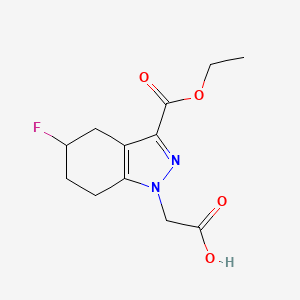
2-(3-(Ethoxycarbonyl)-5-fluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Ethoxycarbonyl)-5-fluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of an ethoxycarbonyl group, a fluorine atom, and a tetrahydroindazole moiety
Vorbereitungsmethoden
The synthesis of 2-(3-(Ethoxycarbonyl)-5-fluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the ethoxycarbonyl group: This step involves the esterification of the indazole derivative with ethyl chloroformate under basic conditions.
Acetic acid functionalization:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Analyse Chemischer Reaktionen
2-(3-(Ethoxycarbonyl)-5-fluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ethoxycarbonyl group, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
2-(3-(Ethoxycarbonyl)-5-fluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(3-(Ethoxycarbonyl)-5-fluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulating receptors: The compound may bind to specific receptors on the cell surface, triggering signaling pathways that result in various biological effects.
Interacting with DNA/RNA: It may interact with genetic material, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
2-(3-(Ethoxycarbonyl)-5-fluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid can be compared with other similar compounds, such as:
Indazole derivatives: Compounds like 1H-indazole-3-carboxylic acid and 5-fluoro-1H-indazole have similar core structures but differ in their functional groups and biological activities.
Fluorinated compounds: Fluorinated organic molecules, such as 5-fluoro-2-methylindazole, share the presence of a fluorine atom but have different chemical and biological properties.
Carboxylic acid derivatives: Compounds like ethyl 2-(1H-indazol-3-yl)acetate and 2-(1H-indazol-3-yl)acetic acid have similar acetic acid moieties but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H15FN2O4 |
|---|---|
Molekulargewicht |
270.26 g/mol |
IUPAC-Name |
2-(3-ethoxycarbonyl-5-fluoro-4,5,6,7-tetrahydroindazol-1-yl)acetic acid |
InChI |
InChI=1S/C12H15FN2O4/c1-2-19-12(18)11-8-5-7(13)3-4-9(8)15(14-11)6-10(16)17/h7H,2-6H2,1H3,(H,16,17) |
InChI-Schlüssel |
UDVFKMLKXREUMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C2=C1CC(CC2)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


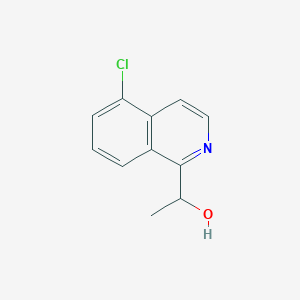
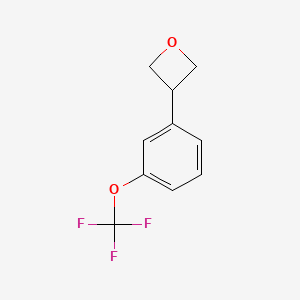
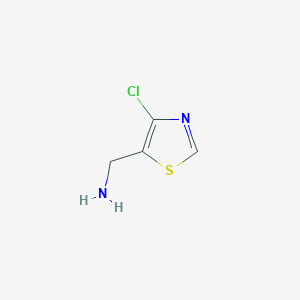
![ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate](/img/structure/B12952432.png)
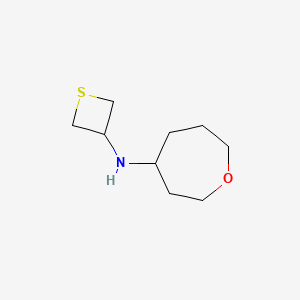

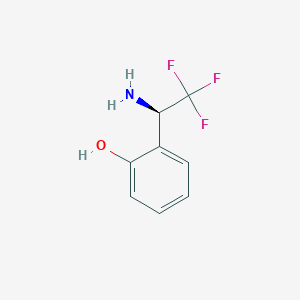
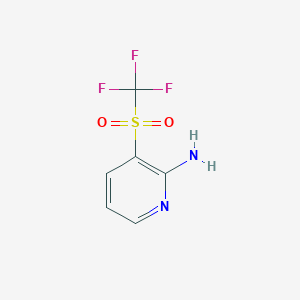
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester](/img/structure/B12952463.png)
![5-Methoxy-3-phenylbenzo[d]isoxazole](/img/structure/B12952464.png)
